molecular formula C10H9F2NO B6255760 4-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1604786-89-1

4-(3,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B6255760
CAS No.: 1604786-89-1
M. Wt: 197.2
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Description

4-(3,5-difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-(3,5-difluorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

4-(3,5-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It is often used as a versatile material in organic synthesis due to its reactivity and ability to form various derivatives. In biology and medicine, this compound may be investigated for its potential therapeutic effects, although specific applications are still under exploration. Additionally, it can be used in the development of new materials and chemical processes in the industry.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as in biological systems or chemical reactions . Generally, the compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its activity and interactions with other molecules .

Comparison with Similar Compounds

4-(3,5-difluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as 3-iodopyrroles and other fluorinated pyrrolidinones . These compounds share similar structural motifs but differ in their specific functional groups and reactivity. The presence of the 3,5-difluorophenyl group in this compound imparts unique properties, such as increased stability and specific reactivity patterns, distinguishing it from other similar compounds .

Properties

CAS No.

1604786-89-1

Molecular Formula

C10H9F2NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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